3-Bromo-2-chloro-5-fluorotoluene
Overview
Description
3-Bromo-2-chloro-5-fluorotoluene is an organic compound with the molecular formula C7H5BrClF and a molecular weight of 223.47 g/mol . It is a halogenated derivative of toluene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-chloro-5-fluorotoluene can be synthesized through various methods, including halogenation reactions. One common method involves the selective bromination, chlorination, and fluorination of toluene derivatives under controlled conditions. The reaction typically requires the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with catalysts to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield simpler hydrocarbons.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted toluenes, benzoic acids, and various coupled aromatic compounds .
Scientific Research Applications
3-Bromo-2-chloro-5-fluorotoluene is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-fluorotoluene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In biochemical studies, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of halogen atoms can influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorotoluene: Similar in structure but lacks the chlorine atom.
3-Bromo-2-chloro-6-fluorotoluene: Similar but with a different position of the fluorine atom.
1-Bromo-3-chloro-5-fluorobenzene: Similar but with a different substitution pattern on the benzene ring
Uniqueness
3-Bromo-2-chloro-5-fluorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where precise control over chemical reactions is required .
Properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPIMQSHAFMKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258437 | |
Record name | Benzene, 1-bromo-2-chloro-5-fluoro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-68-0 | |
Record name | Benzene, 1-bromo-2-chloro-5-fluoro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000576-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-2-chloro-5-fluoro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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